(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
CAS No.: 875286-61-6
Cat. No.: VC6851736
Molecular Formula: C18H15FN2O3S2
Molecular Weight: 390.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875286-61-6 |
|---|---|
| Molecular Formula | C18H15FN2O3S2 |
| Molecular Weight | 390.45 |
| IUPAC Name | (5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H15FN2O3S2/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)21(18(25)26-16)20-7-9-23-10-8-20/h1-6,11H,7-10H2/b16-11+ |
| Standard InChI Key | TZBOMEYBGINIRV-LFIBNONCSA-N |
| SMILES | C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)SC2=S |
Introduction
Chemical Identity and Structural Features
The molecular formula of (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is C₁₉H₁₆FN₂O₃S₂, with a molecular weight of 407.47 g/mol. Its IUPAC name reflects the connectivity of substituents: the thiazolidinone ring is functionalized at position 5 with a (5-(2-fluorophenyl)furan-2-yl)methylene group and at position 3 with a morpholino moiety. The 2-thioxo group replaces the typical ketone oxygen at position 2, enhancing electronic delocalization .
Key structural attributes include:
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Furan-2-ylmethylene group: A planar furan ring linked via an (E)-configured double bond to the thiazolidinone core. The 2-fluorophenyl substituent introduces steric and electronic effects, modulating solubility and intermolecular interactions .
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Morpholino substituent: A six-membered morpholine ring attached to the thiazolidinone nitrogen, contributing to solubility in polar solvents and influencing hydrogen-bonding capacity .
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Thioxo group: The sulfur atom at position 2 participates in resonance stabilization, affecting reactivity and spectral properties .
The crystal structure of analogous compounds reveals dihedral angles between the fluorophenyl and furan rings exceeding 70°, indicating significant non-planarity that may impact packing efficiency and bioavailability .
Synthesis and Reaction Pathways
The synthesis of (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one follows a multi-step protocol involving Knoevenagel condensation and nucleophilic substitution (Table 1) .
Key Synthetic Steps
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Preparation of 5-(2-Fluorophenyl)furan-2-carbaldehyde:
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2-Fluorophenylacetaldehyde undergoes cyclocondensation with acyl chlorides to form the furan precursor.
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Knoevenagel Condensation:
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2-Thioxothiazolidin-4-one (0.01 mol) reacts with 5-(2-fluorophenyl)furan-2-carbaldehyde (0.011 mol) in ethanol under reflux with piperidine catalysis (3 drops). The reaction proceeds via deprotonation of the thiazolidinone methylene group, followed by aldol-like addition and dehydration to form the exocyclic double bond .
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Morpholine Incorporation:
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Ethanol, piperidine, reflux | 81 |
| Morpholine Substitution | Morpholine, DMF, 60°C | 73 |
The (E)-configuration is favored due to steric hindrance between the furan oxygen and thiazolidinone sulfur, as evidenced by X-ray crystallography of related compounds .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL) and ethanol (3 mg/mL), with limited aqueous solubility (<0.1 mg/mL) due to hydrophobic fluorophenyl and morpholino groups .
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Stability: Stable under ambient conditions for >6 months but degrades in acidic media (pH <4) via thioxo group protonation and ring opening .
Spectral Characterization
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IR (KBr, cm⁻¹): 1685 (C=O), 1240 (C=S), 1150 (C-F), 1110 (C-O-C morpholine) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 6.89 (d, J=3.4 Hz, 1H, furan-H), 6.52 (d, J=3.4 Hz, 1H, furan-H), 3.65–3.58 (m, 8H, morpholine-H) .
Biological Activity and Applications
While specific data for this compound remain unpublished, structurally related thiazolidinones exhibit:
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Anticancer Activity: Inhibition of protein kinases (IC₅₀ = 1.2–8.7 μM) via binding to the ATP pocket .
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Antimicrobial Effects: MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans .
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Anti-inflammatory Action: Suppression of NF-κB signaling (EC₅₀ = 3.5 μM) in macrophage models .
The fluorophenyl group enhances membrane permeability, while the morpholino moiety improves pharmacokinetic profiles by reducing hepatic clearance .
Analytical and Regulatory Considerations
Chromatographic Methods
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